N-(2,6-Difluorophenyl)-3-oxobutanamide
Description
N-(2,6-Difluorophenyl)-3-oxobutanamide is a 3-oxobutanamide derivative featuring a 2,6-difluorophenyl substituent. The compound’s structure comprises a central β-ketoamide moiety linked to an aromatic ring substituted with fluorine atoms at the 2- and 6-positions.
Properties
Molecular Formula |
C10H9F2NO2 |
|---|---|
Molecular Weight |
213.18 g/mol |
IUPAC Name |
N-(2,6-difluorophenyl)-3-oxobutanamide |
InChI |
InChI=1S/C10H9F2NO2/c1-6(14)5-9(15)13-10-7(11)3-2-4-8(10)12/h2-4H,5H2,1H3,(H,13,15) |
InChI Key |
DFKKVRRVOYWSCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)NC1=C(C=CC=C1F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparison
The following table highlights key differences between N-(2,6-Difluorophenyl)-3-oxobutanamide and structurally related compounds from the literature:
Key Observations :
- Substituent Effects: The 2,6-difluorophenyl group in the target compound introduces strong electron-withdrawing effects, which may enhance the acidity of the amide proton and stabilize the keto form of the β-ketoamide moiety.
- Functional Group Diversity : Compound 7c includes a dithiolane ring, which introduces sulfur-based reactivity (e.g., disulfide formation or metal coordination) absent in the target compound. The phthalimide derivative belongs to a distinct chemical class (imides), with applications in polymer synthesis rather than β-ketoamide-related processes.
NMR Spectroscopy
- Compound 7c : The ¹H-NMR spectrum (CDCl₃) shows aromatic protons in the range of 7.04–8.08 ppm , with a singlet at 8.08 ppm attributed to the para-proton of the methylphenyl group. The methyl groups resonate at 2.34 ppm (CH₃-Ph) and 2.47 ppm (-CO-CH₃) .
- Target Compound : While NMR data are unavailable, the fluorine atoms in the 2,6-difluorophenyl group would likely cause deshielding of adjacent aromatic protons, shifting their signals upfield compared to 7c .
Mass Spectrometry
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